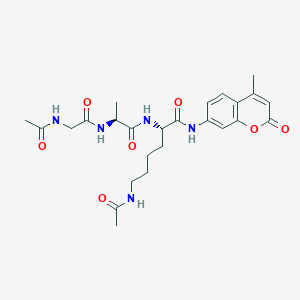

Ac-Gly-Ala-Lys(Ac)-AMC

Vue d'ensemble

Description

Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids: acetylated glycine, alanine, and lysine, with an acetyl group attached to the lysine residue, and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. The acetylation of lysine and the presence of the AMC group make this compound useful in various enzymatic studies, particularly those involving histone deacetylases (HDACs).

Applications De Recherche Scientifique

Ac-Gly-Ala-Lys(Ac)-AMC is widely used in scientific research, particularly in the following fields:

Biochemistry: Used as a substrate to study the activity of histone deacetylases and other proteases.

Molecular Biology: Employed in assays to investigate protein-protein interactions and post-translational modifications.

Medicine: Utilized in drug discovery and development, particularly in screening for HDAC inhibitors.

Industry: Applied in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of Ac-Gly-Ala-Lys(Ac)-AMC is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

This compound acts as a fluorogenic substrate for HDACs . When this compound interacts with its target HDACs, it undergoes deacetylation, which results in a change in fluorescence. This change can be measured and used to quantify the activity of HDACs .

Biochemical Pathways

The action of this compound primarily affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By acting as a substrate for HDACs, this compound can influence the balance of acetylation and deacetylation, thereby affecting gene expression and cellular functions.

Result of Action

The interaction of this compound with HDACs and the subsequent change in fluorescence provides a measure of HDAC activity . This can be used in research settings to study the role of HDACs in various biological processes and diseases, including cancer, neurological diseases, and immune disorders.

Analyse Biochimique

Biochemical Properties

Ac-Gly-Ala-Lys(Ac)-AMC plays a crucial role in biochemical reactions as a substrate for various enzymes. It is particularly used to study the activity of histone deacetylases (HDACs) and other acetyltransferases. These enzymes interact with the acetylated lysine residue, leading to the removal or addition of acetyl groups. The interaction between this compound and these enzymes is essential for understanding the regulation of gene expression and protein function. The fluorescent AMC tag allows researchers to monitor these interactions in real-time using fluorescence-based assays .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in acetylation and deacetylation. These processes are critical for regulating gene expression, cell signaling pathways, and cellular metabolism. The acetylation status of lysine residues on histones and other proteins can affect chromatin structure and gene transcription. By using this compound, researchers can study how changes in acetylation impact cellular functions and identify potential therapeutic targets for diseases related to dysregulated acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes that modify acetyl groups on lysine residues. When this compound is used as a substrate, HDACs remove the acetyl group from the lysine residue, resulting in the release of the fluorescent AMC moiety. This reaction can be quantified by measuring the increase in fluorescence, providing insights into the enzyme’s activity. Conversely, acetyltransferases can add acetyl groups to the lysine residue, affecting the peptide’s properties and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under controlled conditions, but prolonged exposure to light or extreme temperatures can lead to degradation of the fluorescent AMC tag. Researchers must carefully monitor these conditions to ensure accurate and reliable results. Long-term studies using this compound have shown that it can provide consistent data on enzyme activity and cellular responses when properly stored and handled .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound is typically well-tolerated and can provide valuable information on enzyme activity and cellular processes. At higher doses, there may be threshold effects or potential toxicity. Researchers must carefully optimize the dosage to balance efficacy and safety, ensuring that the observed effects are due to the intended biochemical interactions rather than adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein acetylation and deacetylation. The compound interacts with enzymes such as HDACs and acetyltransferases, which play key roles in regulating protein function and gene expression. These interactions can affect metabolic flux and the levels of various metabolites within cells. By studying these pathways, researchers can gain insights into the broader implications of acetylation in cellular metabolism and identify potential therapeutic targets .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for interpreting experimental results and optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. By studying its localization, researchers can better understand how this compound interacts with various biomolecules and influences cellular processes. This information is crucial for designing experiments and interpreting data related to enzyme activity and protein function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Lys(Ac)-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (glycine) is attached to the resin.

Coupling: Subsequent amino acids (alanine and lysine) are coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Acetylation: The lysine residue is acetylated using acetic anhydride.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Gly-Ala-Lys(Ac)-AMC can undergo several types of chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the AMC moiety.

Deacetylation: Histone deacetylases can remove the acetyl group from the lysine residue.

Fluorescence: Upon cleavage of the AMC group, the compound exhibits fluorescence, which can be measured to study enzymatic activity.

Common Reagents and Conditions

Proteases: Enzymes like trypsin can hydrolyze the peptide bond.

Histone Deacetylases: Enzymes that remove acetyl groups from lysine residues.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are commonly used to maintain pH during reactions.

Major Products Formed

7-Amino-4-methylcoumarin (AMC): Released upon hydrolysis, this product is fluorescent and can be detected using a fluorometer.

Deacetylated Peptide: Formed when the acetyl group is removed by histone deacetylases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ac-Gly-Ala-Lys-Lys-Ala-Gly-OH: Another peptide substrate used in enzymatic assays.

Ac-Gln-Gly-Ala-Asp-Asp-Glu-Asp-Asp-Ala-Gly-OH: A peptide with a different sequence used for similar purposes.

Ac-Gln-Ala-Asp-Gly-Cys-Ala-Gly-Pro-Ala-Gly: A peptide containing cysteine, used in various biochemical studies.

Uniqueness

Ac-Gly-Ala-Lys(Ac)-AMC is unique due to its specific sequence and the presence of both an acetylated lysine residue and an AMC moiety. This combination makes it particularly useful for studying histone deacetylase activity and other enzymatic processes involving acetylation and deacetylation.

Activité Biologique

Ac-Gly-Ala-Lys(Ac)-AMC is a synthetic peptide that serves as a fluorogenic substrate primarily for histone deacetylases (HDACs). Its structure includes acetylated glycine, alanine, and lysine, with a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminus. This compound is crucial for studying various biochemical processes, particularly those involving acetylation and deacetylation reactions that are integral to gene regulation and protein function.

Target Enzymes : this compound specifically targets HDACs, which play a pivotal role in removing acetyl groups from lysine residues on histones and other proteins. This deacetylation can influence gene expression by altering chromatin structure and accessibility.

Mode of Action : Upon interaction with HDACs, the acetyl group on the lysine residue is removed, leading to the release of the fluorescent AMC moiety. This reaction can be quantitatively measured through fluorescence intensity, providing a direct assessment of HDAC activity. The mechanism can be summarized as follows:

- Substrate Binding : this compound binds to the active site of HDACs.

- Deacetylation Reaction : The HDAC catalyzes the removal of the acetyl group from lysine.

- Fluorescence Release : The release of AMC results in an increase in fluorescence, which can be monitored in real-time.

This compound is characterized by several biochemical properties:

- Fluorogenic Nature : The AMC group emits fluorescence upon hydrolysis, making it an effective tool for monitoring enzymatic reactions.

- Substrate Specificity : It is selectively hydrolyzed by class I (HDAC 1, 2, 3, 8) and class II (HDAC 6, 10) HDACs.

- Research Applications : This compound is widely used in biochemistry and molecular biology to study enzyme kinetics, protein interactions, and post-translational modifications.

Synthetic Routes

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Resin Loading : Attaching the first amino acid (glycine) to a solid resin.

- Coupling Reactions : Sequentially adding protected amino acids (alanine and lysine) using coupling agents like N,N’-diisopropylcarbodiimide (DIC).

- Deprotection : Removing protecting groups with trifluoroacetic acid (TFA).

- Acetylation : Acetylating the lysine residue using acetic anhydride.

Research Findings and Case Studies

Numerous studies have utilized this compound to elucidate the biological roles of HDACs in various contexts:

- Cancer Research : Inhibitors of HDACs have been shown to induce apoptosis in cancer cells. This compound has been used to screen for novel HDAC inhibitors that could serve as potential therapeutic agents.

- Neurobiology : Research indicates that HDAC activity is linked to neurodegenerative diseases. Studies employing this substrate have helped clarify the role of histone modifications in neuronal function and disease progression.

- Drug Discovery : The compound serves as a valuable tool in high-throughput screening assays aimed at identifying new drugs targeting HDACs, contributing to advancements in treating conditions such as cancer and neurological disorders.

Data Table

| Property | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 577969-56-3 |

| Molecular Weight | 359.43 g/mol |

| Fluorescent Tag | 7-amino-4-methylcoumarin (AMC) |

| Target Enzymes | Histone Deacetylases (HDACs) |

| Application Areas | Biochemistry, Molecular Biology, Drug Discovery |

Propriétés

IUPAC Name |

(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZARDVMMDJRT-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.